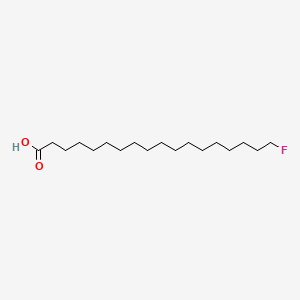

Octadecanoic acid, 18-fluoro-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Octadecanoic acid, 18-fluoro- (C₁₈H₃₁FO₂), is a fluorinated derivative of octadecanoic acid (stearic acid), where a fluorine atom replaces a hydrogen at the 18th carbon. The compound has a molecular weight of 298.44 g/mol and is structurally classified under fluorinated fatty acids. While natural octadecanoic acid is ubiquitous in plant and animal lipids (e.g., detected in Sargassum sp. and Cladophora alga at 47.59% abundance ), fluorinated variants like 18-fluoro-octadecanoic acid are likely synthetic or biosynthesized under specialized conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 18-Fluorooctadecanoic acid typically involves the fluorination of octadecanoic acid. One common method is the direct fluorination of octadecanoic acid using elemental fluorine or fluorinating agents such as xenon difluoride (XeF2) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions and ensure selective fluorination.

Industrial Production Methods: Industrial production of 18-Fluorooctadecanoic acid may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorine gas safely. The process includes purification steps such as distillation or recrystallization to obtain high-purity 18-Fluorooctadecanoic acid suitable for various applications.

Chemical Reactions Analysis

Types of Reactions: 18-Fluorooctadecanoic acid undergoes several types of chemical reactions, including:

Oxidation: The carboxylic acid group can be oxidized to form perfluorinated carboxylic acids.

Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.

Substitution: The fluorine atom can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Substitution: Nucleophiles such as amines or thiols in the presence of catalysts or under high-temperature conditions.

Major Products Formed:

Oxidation: Perfluorooctadecanoic acid.

Reduction: 18-Fluorooctadecanol or 18-Fluorooctadecanal.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Octadecanoic acid, 18-fluoro-, and its sodium salt derivatives, have varied applications across industries due to their unique chemical properties. The presence of a fluorine atom at the 18th carbon position in octadecanoic acid influences its physical properties and biological activity.

Scientific Research Applications

- Regional Metabolism Studies: Fluorine-18 labeled fatty acids, including octadecanoic acid derivatives, have potential in studying regional metabolism in organs such as the heart and liver . These compounds exhibit uptake and elimination behaviors similar to C-11 labeled compounds, making them useful for tracking metabolic processes .

- Myocardial Uptake and Retention: 18F-labeled thia fatty acid analogs, such as 18-[18F]fluoro-4-thia-(9Z)-octadec-9-enoic acid, have shown high retention in the heart and liver, with excellent heart-to-background radioactivity concentration ratios . These compounds can be used as metabolically trapped FAO (fatty acid oxidation) probes .

- FAO Probe Specificity: Studies involving the pretreatment of rats with CPT-1 inhibitors like POCA have demonstrated a reduction in myocardial uptake of certain 18F-labeled thia fatty acids, indicating their specificity for fatty acid oxidation .

Industrial Applications

- Surfactants: Octadecanoic acid, 18-fluoro-, sodium salt can be used in detergents and cleaning products due to its properties as an anionic surfactant. The sodium salt form is created through the neutralization of octadecanoic acid with sodium hydroxide.

- Emulsifiers: Octadecanoic acid, 18-fluoro-10-methyl-, sodium salt has potential as a surfactant or emulsifier in cosmetic formulations and various industrial applications.

- Fluoride Elimination: Research indicates that 17-[18F]fluoroheptadecanoic acid results in nearly all activity present in the heart being recovered as fluoride (F-18), whereas 16-[18F]fluorohexadecanoic acid shows practically no fluoride among its metabolites .

- Bone Activity: Studies have shown that the highest F-18 accumulation occurs with 17-[18F]heptadecanoic acid, which is attributed to the defluorination of β-[18F]fluoropropionic acid . The low bone activity observed for 2-[18F]stearic acid aligns with the relative stability of the iv-labeled compound .

Mechanism of Action

The mechanism of action of 18-Fluorooctadecanoic acid involves its interaction with cellular enzymes and pathways. It has been shown to inhibit polymerase enzymes involved in cellular replication, thereby affecting the growth of cephalosporium and viruses. Additionally, its anti-cancer properties are attributed to the inhibition of proteasome activity and the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Fluorinated Analogues

9-Octadecenoic Acid, 18-Fluoro- (C₁₈H₃₃FO₂)

- Structure: A mono-unsaturated fluorinated fatty acid with a cis double bond at C9 and fluorine at C17.

- Molecular Weight : 300.45 g/mol .

9,12-Octadecadienoic Acid, 18-Fluoro- (C₁₈H₃₁FO₂)

- Structure : A di-unsaturated fluorinated fatty acid with double bonds at C9 and C12.

- Molecular Weight: 298.44 g/mol, identical to 18-fluoro-octadecanoic acid but with distinct unsaturation .

- Implications: Increased unsaturation may improve solubility in nonpolar solvents and alter interactions with enzymes like α-glucosidase .

Non-Fluorinated Analogues

Octadecanoic Acid (Stearic Acid; C₁₈H₃₆O₂)

- Structure : A saturated 18-carbon fatty acid.

- Molecular Weight : 284.48 g/mol.

- Natural Occurrence : Abundant in plants (e.g., 5.90% in Saussurea medusa , 6.23% in Aspergillus flavus biomass ).

- Biological Activity : Inhibits α-glucosidase and α-amylase, contributing to antidiabetic effects .

Methyl Octadecanoate (C₁₉H₃₈O₂)

- Structure : Methyl ester of stearic acid.

- Molecular Weight : 298.51 g/mol.

- Properties : Boiling point 443°C, soluble in chloroform and ether . Used industrially as a biodiesel component .

Hydroxyoctadecanoic Acids (e.g., 9-Hydroxyoctadecanoic Acid)

- Structure : Features a hydroxyl group at C8.

- Molecular Weight : 300.48 g/mol .

- Role : Hydroxylation enhances polarity, making these compounds intermediates in lipid oxidation pathways.

Data Table: Comparative Analysis

Key Research Findings

Environmental and Regulatory Considerations

- Perfluorinated compounds (PFCs) like PFDA are classified as "substances of very high concern" due to persistence and toxicity .

Biological Activity

Octadecanoic acid, also known as stearic acid, is a saturated fatty acid that plays a crucial role in various biological processes. The fluorinated derivative, octadecanoic acid, 18-fluoro- (C18H35F), has garnered attention due to its potential therapeutic applications and unique biological activities. This article explores the biological activity of this compound, including its metabolic pathways, pharmacological effects, and potential applications.

- Molecular Formula : C18H35F

- Molar Mass : 284.48 g/mol

- Structure : A fluorine atom is substituted at the 18th carbon position of the octadecanoic acid chain.

1. Fatty Acid Oxidation (FAO)

Octadecanoic acid, 18-fluoro- has been studied for its role in fatty acid oxidation. Research indicates that fluorinated fatty acids may exhibit altered metabolic pathways compared to their non-fluorinated counterparts. For instance, studies involving 18F-labeled fatty acids have shown differences in biodistribution and metabolism in animal models, particularly in cardiac tissues.

| Compound | Myocardial Uptake (%) | Clearance Half-Time (min) |

|---|---|---|

| 18F-Fluoro-4-thia-octadecanoic acid | Reduced uptake observed | Variable clearance |

| 18F-Fluoro-hexadecanoic acid | High uptake | Rapid clearance |

These findings suggest that the presence of a fluorine atom can influence the compound's behavior in biological systems, potentially enhancing its utility as a tracer in metabolic studies .

2. Antimicrobial Properties

Fluorinated fatty acids are known to disrupt microbial membranes, exhibiting antimicrobial activity. The introduction of a fluorine atom can enhance the hydrophobic character of the fatty acid, increasing its efficacy against various pathogens. Studies indicate that octadecanoic acid derivatives can inhibit bacterial growth and biofilm formation, making them potential candidates for antimicrobial therapies .

3. Anti-inflammatory Effects

Research has demonstrated that certain fatty acids modulate inflammatory responses. Octadecanoic acid, 18-fluoro-, may possess similar properties due to its structural modifications. In vitro studies have shown that fatty acids can influence cytokine production and immune cell activation, suggesting a role in managing inflammatory diseases .

Case Study 1: Metabolic Imaging

A study conducted by DeGrado et al. investigated the biodistribution of various fluorinated fatty acids using PET imaging in rats. The results indicated that octadecanoic acid derivatives displayed distinct accumulation patterns in myocardial tissues compared to traditional tracers like palmitate. This highlights the potential of octadecanoic acid, 18-fluoro-, as a more effective imaging agent for assessing fatty acid metabolism .

Case Study 2: Antimicrobial Efficacy

In another study focusing on antimicrobial properties, octadecanoic acid derivatives were tested against Staphylococcus aureus and Escherichia coli. The fluorinated variant exhibited significantly higher inhibition zones compared to non-fluorinated controls, suggesting enhanced membrane-disrupting capabilities attributed to the fluorine substitution .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 18-fluoro-octadecanoic acid, and how can purity be verified?

- Methodology : Synthesis typically involves fluorination of octadecanoic acid precursors using agents like DAST (diethylaminosulfur trifluoride) or Selectfluor. Post-synthesis, purity should be confirmed via ¹⁹F NMR to verify fluorine incorporation and GC-MS to assess hydrocarbon chain integrity. Analytical standards (e.g., deuterated solvents) and column chromatography are critical for isolating impurities .

- Data Validation : Compare retention times and spectral data with non-fluorinated analogs (e.g., stearic acid) to confirm structural fidelity .

Q. How does the introduction of a fluorine atom at the 18th position affect the compound’s physical properties compared to octadecanoic acid?

- Experimental Design : Measure melting points, solubility in polar/non-polar solvents, and surface tension. Fluorine’s electronegativity increases hydrophobicity and reduces melting points due to disrupted crystal packing. Use differential scanning calorimetry (DSC) and contact angle measurements for quantitative comparisons .

- Contradiction Note : Some studies report conflicting solubility trends in fluorinated fatty acids; solvent choice (e.g., ethanol vs. acetone) may explain discrepancies .

Q. What are the best practices for handling and storing 18-fluoro-octadecanoic acid to ensure stability?

- Protocol : Store in sealed, light-resistant containers at 2–8°C to prevent thermal degradation or hydrolysis. Avoid exposure to strong oxidizers and bases, as fluorine substitution may increase reactivity under extreme conditions .

- Validation : Periodic FT-IR analysis can detect degradation products like carboxylic acid derivatives .

Q. How can researchers detect trace levels of 18-fluoro-octadecanoic acid in environmental samples?

- Analytical Workflow : Use solid-phase extraction (SPE) followed by LC-MS/MS with negative ion mode for high sensitivity. Calibrate with isotopically labeled internal standards (e.g., ¹⁸F-labeled analogs) to correct matrix effects .

- Challenges : Co-elution with other PFAS compounds (e.g., PFOA) may require optimized chromatographic gradients or high-resolution mass spectrometry .

Advanced Research Questions

Q. What mechanistic insights exist for the biological interactions of 18-fluoro-octadecanoic acid in lipid membranes?

- Experimental Approach : Employ molecular dynamics simulations to model fluorine’s impact on membrane fluidity and permeability. Validate with Langmuir-Blodgett trough experiments to measure pressure-area isotherms in lipid monolayers .

- Contradiction Analysis : Some studies suggest fluorinated tails enhance membrane rigidity, while others report destabilization due to steric effects. System-specific factors (e.g., chain length, fluorination position) likely drive variability .

Q. How can conflicting toxicity data for 18-fluoro-octadecanoic acid be resolved?

- Methodology : Conduct in vitro assays (e.g., mitochondrial toxicity in hepatocytes) paired with in silico QSAR models to predict bioaccumulation potential. Cross-reference with regulatory databases (e.g., ECHA’s SVHC listings) for hazard classification .

- Data Gaps : Limited chronic exposure studies necessitate longitudinal in vivo models (e.g., OECD Guideline 422-compliant rodent studies) .

Q. What advanced techniques are required to characterize the compound’s reactivity under oxidative or photolytic conditions?

- Protocol : Use electron paramagnetic resonance (EPR) to detect free radical formation during UV exposure. Couple with HPLC-UV/Vis to monitor degradation kinetics and identify byproducts (e.g., shorter-chain fluorinated acids) .

- Challenges : Fluorine’s strong C-F bond may confer resistance to degradation, complicating environmental fate studies .

Q. How does 18-fluoro-octadecanoic acid interact with proteins or enzymes compared to non-fluorinated analogs?

- Experimental Design : Perform X-ray crystallography or cryo-EM to resolve binding modes with fatty-acid-binding proteins (FABPs). Use isothermal titration calorimetry (ITC) to quantify binding affinities .

- Contradiction Note : Fluorine’s steric bulk may inhibit enzyme active sites, but electronegativity could enhance hydrogen bonding—context-dependent outcomes require case-by-case analysis .

Q. Regulatory and Environmental Considerations

Q. What regulatory frameworks apply to 18-fluoro-octadecanoic acid given its structural similarity to PFAS?

- Guidance : Monitor ECHA’s SVHC (Substances of Very High Concern) listings, as fluorinated carboxylic acids are under scrutiny. Precautionary measures include adherence to REACH protocols for environmental release reporting .

- Data Requirements : Generate PBT (persistence, bioaccumulation, toxicity) profiles using OECD guidelines to assess regulatory risks .

Q. What methodologies are recommended for assessing the compound’s environmental persistence in aquatic systems?

- Workflow : Conduct OECD 301B biodegradation tests in freshwater/sediment systems. Analyze metabolites via high-resolution mass spectrometry (HRMS) to track defluorination or chain-shortening .

- Challenges : Fluorinated compounds often resist microbial degradation, necessitating long-term studies (>60 days) .

Properties

CAS No. |

408-37-7 |

|---|---|

Molecular Formula |

C18H35FO2 |

Molecular Weight |

302.5 g/mol |

IUPAC Name |

18-fluorooctadecanoic acid |

InChI |

InChI=1S/C18H35FO2/c19-17-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16-18(20)21/h1-17H2,(H,20,21) |

InChI Key |

GYUYQQCJINXTSG-UHFFFAOYSA-N |

Canonical SMILES |

C(CCCCCCCCC(=O)O)CCCCCCCCF |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.